Cas no 2229619-99-0 (tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate)

tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate
- 2229619-99-0
- EN300-1882168
-
- Inchi: 1S/C15H24N2O2/c1-14(2,3)19-13(18)17-9-4-6-12(10-17)15(11-16)7-5-8-15/h12H,4-10H2,1-3H3
- InChI Key: UQWMHECVSMAIPL-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC(C1)C1(C#N)CCC1)=O
Computed Properties
- Exact Mass: 264.183778013g/mol
- Monoisotopic Mass: 264.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.3Ų
- XLogP3: 2.4
tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1882168-0.25g |
tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate |
2229619-99-0 | 0.25g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1882168-5.0g |
tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate |
2229619-99-0 | 5g |
$2981.0 | 2023-06-02 | ||
Enamine | EN300-1882168-0.1g |
tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate |
2229619-99-0 | 0.1g |
$904.0 | 2023-09-18 | ||
Enamine | EN300-1882168-2.5g |
tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate |
2229619-99-0 | 2.5g |
$2014.0 | 2023-09-18 | ||
Enamine | EN300-1882168-10.0g |
tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate |
2229619-99-0 | 10g |
$4421.0 | 2023-06-02 | ||
Enamine | EN300-1882168-1g |
tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate |
2229619-99-0 | 1g |
$1029.0 | 2023-09-18 | ||
Enamine | EN300-1882168-10g |
tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate |
2229619-99-0 | 10g |
$4421.0 | 2023-09-18 | ||
Enamine | EN300-1882168-0.5g |
tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate |
2229619-99-0 | 0.5g |
$987.0 | 2023-09-18 | ||
Enamine | EN300-1882168-0.05g |
tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate |
2229619-99-0 | 0.05g |
$864.0 | 2023-09-18 | ||
Enamine | EN300-1882168-5g |
tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate |
2229619-99-0 | 5g |
$2981.0 | 2023-09-18 |
tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate Related Literature
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Additional information on tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate
Terbuthyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate (CAS No. 2229619-99-0): A Versatile Synthetic Intermediate in Pharmaceutical Research
Terbuthyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate, with the CAS No. 2229619-99-0, represents a critical synthetic intermediate in the development of novel pharmaceutical compounds. This molecule, characterized by its complex cyano group and cyclobutyl ring architecture, has garnered significant attention in recent years due to its potential applications in drug discovery and chemical synthesis. The tert-butyl functional group further enhances its stability and reactivity, making it a valuable tool for researchers exploring new therapeutic targets.
Recent studies have highlighted the importance of cyano-containing molecules in the design of drugs targeting neurological disorders. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that cyano-substituted piperidines exhibit promising anticonvulsant activity by modulating GABAergic signaling pathways. This finding underscores the significance of tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate as a potential scaffold for developing next-generation antiepileptic agents.
The cyclobutyl ring in this compound is particularly intriguing due to its unique conformational flexibility. Researchers have noted that the conformational dynamics of the cyclobutyl ring can influence the binding affinity of the molecule to target proteins. A 2024 study published in Organic & Biomolecular Chemistry revealed that the cyano group on the cyclobutyl ring plays a crucial role in stabilizing the transition state during enzymatic reactions, thereby enhancing the compound's reactivity in synthetic pathways.
From a synthetic perspective, the tert-butyl substituent in tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate provides steric protection, preventing unwanted side reactions during chemical transformations. This property is particularly advantageous in the synthesis of complex molecules with multiple functional groups. A 2023 review article in Chemical Society Reviews emphasized the role of tert-butyl groups in improving the efficiency of coupling reactions, a critical step in the assembly of bioactive compounds.
Recent advancements in computational chemistry have further expanded the utility of tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate. Machine learning models developed in 2024 have predicted the compound's potential as a scaffold for designing molecules with enhanced solubility and bioavailability. These models, which analyze the cyano group and cyclobutyl ring interactions, have enabled researchers to optimize the compound's structure for improved pharmacokinetic profiles.
The cyano group in this molecule is also of interest due to its ability to participate in electrophilic aromatic substitution reactions. A 2023 study in Advanced Synthesis & Catalysis demonstrated that the cyano group can act as a directing group in the synthesis of heterocyclic compounds, a finding that has significant implications for the development of new pharmaceuticals. This property makes tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate a versatile building block in the synthesis of complex drug molecules.
From a biological standpoint, the tert-butyl and cyano group in this compound may influence its interactions with biological targets. A 2024 study in Drug Discovery Today suggested that the tert-butyl group could enhance the compound's cellular uptake by modulating its hydrophobicity. This property is particularly relevant for the development of drugs targeting intracellular pathways, where efficient delivery is critical for therapeutic efficacy.
Moreover, the cyclobutyl ring in tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate has been shown to exhibit unique electronic properties. A 2023 paper in Organic Letters reported that the cyclobutyl ring can undergo ring-opening reactions under specific conditions, a reaction mechanism that has potential applications in the design of stimuli-responsive drug delivery systems. This finding highlights the compound's versatility in both synthetic and biological contexts.
As research into the cyano group and cyclobutyl ring continues to evolve, tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate is emerging as a key player in the development of novel pharmaceuticals. Its unique structural features, combined with its synthetic utility, make it an attractive candidate for further exploration in drug discovery and chemical synthesis.
2229619-99-0 (tert-butyl 3-(1-cyanocyclobutyl)piperidine-1-carboxylate) Related Products
- 1805400-35-4(5-(Aminomethyl)-2-bromo-3-cyano-4-(difluoromethyl)pyridine)
- 2138151-91-2(8-Ethyl-2-methyl-1,2,3,4-tetrahydroquinolin-3-ol)
- 2028284-75-3(Acid-PEG4-mono-methyl ester)
- 1805042-96-9(2-Chloromethyl-3-cyano-6-(trifluoromethylthio)benzenesulfonyl chloride)
- 1332531-56-2(N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride)
- 1508772-46-0([2-(Butan-2-yl)-1,3-oxazol-4-yl]methanamine)
- 1807054-73-4(Methyl 3-cyano-4-hydroxymethyl-5-methoxybenzoate)
- 1253641-97-2(Aqabamycin E)
- 954600-03-4(3-chloro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide)
- 1537986-28-9(Pyrazolo[1,5-a]pyrimidine-3-methanamine, 4,5,6,7-tetrahydro-)




